molecular formula C19H28NO2+ B1251807 Delavayine A

Delavayine A

Cat. No.: B1251807
M. Wt: 302.4 g/mol
InChI Key: WIZMGHKBJJVAEH-NRSFXHEJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Delavayine A is a natural product found in Incarvillea delavayi with data available.

Scientific Research Applications

1. Antinociceptive Properties

Delavayine A has been studied for its antinociceptive properties. Nakamura, Kido, Kinjo, and Nohara (2000) evaluated its effects in an acetic acid-induced writhing test in mice. Their research indicated that this compound, a novel monoterpene alkaloid, showed significant antinociceptive activity when administered subcutaneously (Nakamura et al., 2000).

2. Cytotoxic and Antimicrobial Activities

This compound has also been investigated for its cytotoxic and antimicrobial activities. In a study by Shinde et al. (2016), the compound demonstrated moderate cytotoxic activity against cancer cell lines and showed activity against Gram-positive bacteria (Shinde et al., 2016).

3. Anti-Inflammatory Effects

Research by Xie et al. (2018) explored this compound's potential in suppressing inflammatory responses. Their findings showed that this compound significantly reduced pro-inflammatory mediators in lipopolysaccharide (LPS)-induced microglial cells, hinting at its potential for treating inflammation-related conditions (Xie et al., 2018).

4. Cancer Research

In another study, Zhang et al. (2016) isolated delavatine A, a structurally unusual alkaloid from Incarvillea delavayi, showing considerable cytotoxicity against several cancer cell lines (Zhang et al., 2016).

Properties

Molecular Formula

C19H28NO2+

Molecular Weight

302.4 g/mol

IUPAC Name

[(4S,4aS,7S,7aS)-2,2,4-trimethyl-1,3,4,4a,5,6,7,7a-octahydrocyclopenta[c]pyridin-2-ium-7-yl]methyl benzoate

InChI

InChI=1S/C19H28NO2/c1-14-11-20(2,3)12-18-16(9-10-17(14)18)13-22-19(21)15-7-5-4-6-8-15/h4-8,14,16-18H,9-13H2,1-3H3/q+1/t14-,16-,17+,18-/m1/s1

InChI Key

WIZMGHKBJJVAEH-NRSFXHEJSA-N

Isomeric SMILES

C[C@@H]1C[N+](C[C@H]2[C@H]1CC[C@@H]2COC(=O)C3=CC=CC=C3)(C)C

Canonical SMILES

CC1C[N+](CC2C1CCC2COC(=O)C3=CC=CC=C3)(C)C

Synonyms

delavayine A
delavayine-A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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